molecular formula C20H13BrN4O3S B2464850 3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-bromophenyl)pyridazine CAS No. 1111260-47-9

3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-bromophenyl)pyridazine

Cat. No.: B2464850
CAS No.: 1111260-47-9
M. Wt: 469.31
InChI Key: YKCSBUUDPJLRCV-UHFFFAOYSA-N
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Description

3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-bromophenyl)pyridazine is a complex organic compound that features a pyridazine core substituted with a bromophenyl group and a benzodioxolyl-oxadiazolyl-methylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-bromophenyl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3-benzodioxole and 1,2,4-oxadiazole intermediates, followed by their coupling with a pyridazine derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-bromophenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl and oxadiazolyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-bromophenyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-bromophenyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

Uniqueness

3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-bromophenyl)pyridazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-bromophenyl)pyridazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14BrN3O3SC_{16}H_{14}BrN_3O_3S, and it features several functional groups that may contribute to its biological activity. The presence of the benzodioxole and oxadiazole moieties is particularly noteworthy as these structures are often associated with various pharmacological effects.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds containing benzodioxole and oxadiazole groups. For instance, derivatives of benzodioxole have shown varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The specific compound under consideration has not been extensively tested in this regard; however, its structural analogs suggest a promising antimicrobial profile.

Anticancer Activity

Research indicates that compounds with similar structural features possess significant anticancer properties. For example, benzodioxole derivatives have demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest
PC310.0Inhibition of proliferation

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines. Compounds similar to those containing the oxadiazole moiety have been shown to modulate inflammatory pathways by affecting NF-kB signaling . This suggests that the target compound could potentially reduce inflammation in various models.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring may interact with key enzymes involved in metabolic pathways.
  • Receptor Modulation : Similar compounds have been shown to act on various receptors including those involved in apoptosis and cell proliferation.
  • Signal Transduction Interference : The compound may affect signaling pathways such as Wnt/β-catenin or MAPK pathways, which are crucial for cancer progression .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O3S/c21-14-4-1-12(2-5-14)15-6-8-19(24-23-15)29-10-18-22-20(25-28-18)13-3-7-16-17(9-13)27-11-26-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCSBUUDPJLRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NN=C(C=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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